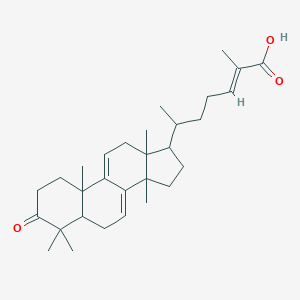
1,3-Dioxolane-4-carboxaldehyde, 2,2,4,5-tetramethyl-, cis-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane-4-carboxaldehyde, 2,2,4,5-tetramethyl-, cis-(9CI) is a chemical compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is commonly known as cis-Tetramethyldioxolane-4-carboxaldehyde.
Mécanisme D'action
The mechanism of action of cis-Tetramethyldioxolane-4-carboxaldehyde is not well understood. However, it is believed to act as a Lewis acid and can form complexes with various nucleophiles. It is also known to be a good dienophile and can undergo Diels-Alder reactions with various dienes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of cis-Tetramethyldioxolane-4-carboxaldehyde have not been extensively studied. However, it is known to be toxic and can cause irritation to the skin, eyes, and respiratory tract. It is also a potential mutagen and carcinogen.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using cis-Tetramethyldioxolane-4-carboxaldehyde in lab experiments is its high reactivity and selectivity. It can be used in a wide range of reactions, including asymmetric catalysis and Diels-Alder reactions. However, one of the limitations of using this compound is its toxicity, which requires special handling and disposal procedures.
Orientations Futures
There are several future directions for the use of cis-Tetramethyldioxolane-4-carboxaldehyde in scientific research. One of the areas of interest is the development of new chiral ligands for asymmetric catalysis. Another area of interest is the synthesis of new pharmaceutical intermediates and natural products. Additionally, there is potential for the use of this compound in the development of new materials, such as polymers and dendrimers.
Conclusion:
In conclusion, cis-Tetramethyldioxolane-4-carboxaldehyde is a versatile compound that has a wide range of applications in scientific research. Its high reactivity and selectivity make it a valuable reagent for the synthesis of various organic compounds. However, its toxicity requires special handling and disposal procedures. There are several future directions for the use of this compound in scientific research, including the development of new chiral ligands, pharmaceutical intermediates, natural products, and materials.
Méthodes De Synthèse
The synthesis of cis-Tetramethyldioxolane-4-carboxaldehyde involves the reaction of tetramethyl-1,3-dioxolane with an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is carried out in an aqueous medium at a temperature of 0-5°C. The yield of the reaction is around 50%.
Applications De Recherche Scientifique
Cis-Tetramethyldioxolane-4-carboxaldehyde has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of chiral ligands, which are used in asymmetric catalysis. It is also used in the synthesis of pharmaceutical intermediates and natural products.
Propriétés
Numéro CAS |
106544-44-9 |
|---|---|
Nom du produit |
1,3-Dioxolane-4-carboxaldehyde, 2,2,4,5-tetramethyl-, cis-(9CI) |
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
(4R,5R)-2,2,4,5-tetramethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-6-8(4,5-9)11-7(2,3)10-6/h5-6H,1-4H3/t6-,8+/m1/s1 |
Clé InChI |
XYIRIOGOODPXIG-SVRRBLITSA-N |
SMILES isomérique |
C[C@@H]1[C@](OC(O1)(C)C)(C)C=O |
SMILES |
CC1C(OC(O1)(C)C)(C)C=O |
SMILES canonique |
CC1C(OC(O1)(C)C)(C)C=O |
Synonymes |
1,3-Dioxolane-4-carboxaldehyde, 2,2,4,5-tetramethyl-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



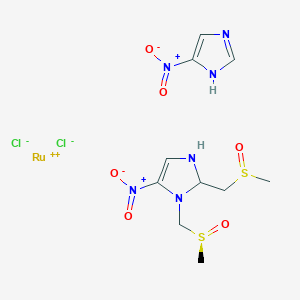
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)

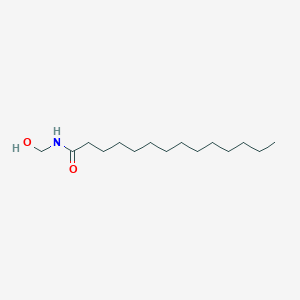
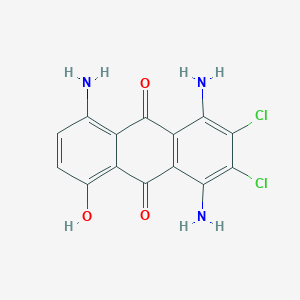
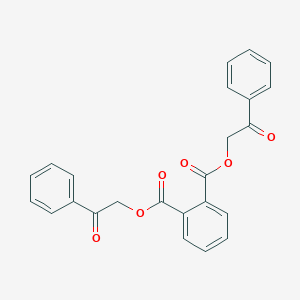
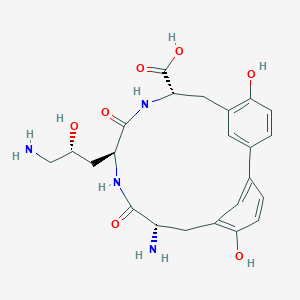
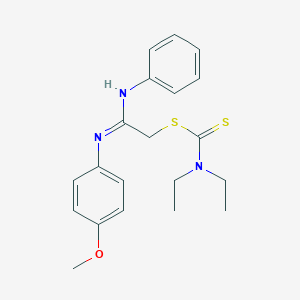
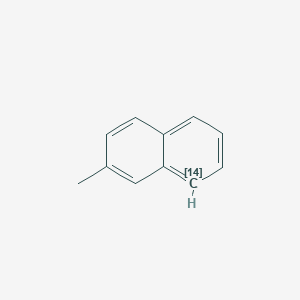
![4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid](/img/structure/B11421.png)
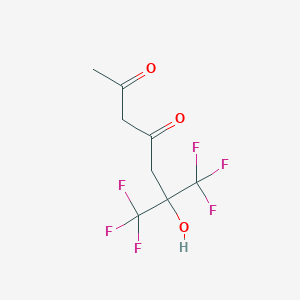
![1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11423.png)
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)
